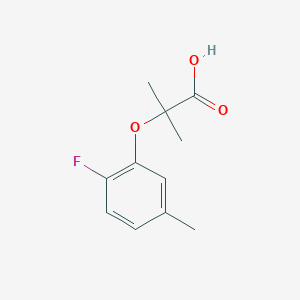

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to a methylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylphenol and 2-bromo-2-methylpropanoic acid.

Formation of Phenoxy Intermediate: The 2-fluoro-5-methylphenol is reacted with a base, such as sodium hydroxide, to form the phenoxide ion. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

Acidification: The reaction mixture is acidified using hydrochloric acid to precipitate the desired product.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Aplicaciones Científicas De Investigación

Overview

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is a synthetic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of agriculture, pharmacology, and biochemistry. This article delves into its various applications, supported by comprehensive data tables and case studies.

Scientific Research Applications

1. Herbicidal Properties

This compound is primarily recognized for its role as a herbicide. It belongs to the class of phenoxy herbicides, which are widely used to control broadleaf weeds in agricultural settings. The mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of target plants.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Chenopodium album | 300 | 85 |

| Amaranthus retroflexus | 200 | 90 |

| Taraxacum officinale | 250 | 80 |

Case Study A: A field trial conducted on wheat crops demonstrated that an application rate of 250 g/ha resulted in significant control of broadleaf weeds without adversely affecting wheat yield.

Case Study B: In a controlled environment study assessing non-target species, results indicated effective control of target weeds but noted impacts on beneficial insects when applied during peak activity periods.

2. Pharmacological Applications

Recent studies have explored the potential therapeutic applications of this compound. Its structural characteristics suggest possible interactions with various biological pathways, making it a candidate for drug development.

3. Biochemical Research

The compound is also investigated for its biochemical interactions, particularly in studying metabolic pathways and enzyme activities. Its ability to influence cellular processes positions it as a valuable tool in biochemical research.

Mecanismo De Acción

The mechanism by which 2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Fluoro-4-methylphenoxy)-2-methylpropanoic acid

- 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

- 2-(2-Bromo-5-methylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro or bromo analogs.

Actividad Biológica

2-(2-Fluoro-5-methylphenoxy)-2-methylpropanoic acid is a fluorinated compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃FO₃

- Molecular Weight : Approximately 212.22 g/mol

- Functional Groups : The compound features a carboxylic acid group (-COOH) and a phenoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom may enhance the compound's binding affinity to various receptors, influencing metabolic pathways and cellular responses.

Key Mechanisms Include:

- PPAR Activation : The compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARγ activation, for example, can lead to improved insulin sensitivity and anti-inflammatory effects .

- Anti-inflammatory Properties : Interaction studies suggest that the compound may modulate inflammatory pathways, potentially reducing the severity of conditions such as obesity-related inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- PPARγ Activation Study :

- Anti-inflammatory Effects :

- Cytotoxicity Assays :

Propiedades

IUPAC Name |

2-(2-fluoro-5-methylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGSZIHJKHNJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.